molecular formula C12H13N3O4 B8688191 N-t-butoxycarbonyl-4-cyano2-nitroaniline

N-t-butoxycarbonyl-4-cyano2-nitroaniline

Cat. No. B8688191
M. Wt: 263.25 g/mol
InChI Key: OIBNDNZLWOKBRJ-UHFFFAOYSA-N
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Patent
US08791148B2

Procedure details

To solution of (4-cyano-2-nitrophenyl)-carbamic acid tert-butyl ester (3.6 g, 13.8 mmol) in methanol (18 mL), ethyl acetate (28 mL) and triethylamine (1.9 mL, 13.6 mmol) was added 10% Pd on carbon (0.73 g, 0.69 mmol). The reaction mixture was hydrogenated under 1 atm H2 for 24 hours, filtered through Celite and concentrated in vacuo. The residue was purified by flash chromatography in silica gel using 20% ethyl acetate in n-heptane as eluent to afford (2-amino-4-cyanophenyl)-carbamic acid tert-butyl ester (2.6 g, 82%) as a light yellow solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][C:9]=1[N+:16]([O-])=O)([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C>CO.C(OCC)(=O)C.[Pd]>[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][C:9]=1[NH2:16])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])=O
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.73 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography in silica gel using 20% ethyl acetate in n-heptane as eluent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.